
(4-Bromobutyl)boronic acid
概要
説明
“(4-Bromobutyl)boronic acid” is an organic compound with the molecular formula C4H10BBrO2 . It is used as a reactant for the stereoselective preparation of chiral tertiary alkylamines via amination with tetrachlorosilane and alkyl azides .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to three oxygen atoms and a four-carbon chain with a bromine atom attached .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their utility in various chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 180.84 g/mol . It has a melting point range of 73.0 - 83.0 °C .科学的研究の応用
(4-Bromobutyl)boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of polymers. It has also been used in the study of biochemical and physiological effects. In addition, this compound has been used in the synthesis of other boronic acids, such as 4-bromo-2-butylboronic acid.
作用機序
Target of Action
The primary target of (4-Bromobutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide using a palladium catalyst .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in the SM cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the electrophilic organic group, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological and chemical processes . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
The result of the action of this compound in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
実験室実験の利点と制限
(4-Bromobutyl)boronic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It also has a high binding affinity for certain molecules, making it useful in synthesizing other compounds. However, this compound is also limited in some ways. It has a low solubility in water, making it difficult to use in certain experiments. In addition, it can be difficult to purify and may contain impurities.
将来の方向性
There are several potential future directions for (4-Bromobutyl)boronic acid research. One area of interest is in the development of new synthetic methods for the synthesis of this compound and other boronic acids. Another area of research is the study of the biochemical and physiological effects of this compound. In addition, further research into the mechanism of action of this compound could lead to new applications for the compound. Finally, research into the solubility of this compound could lead to improved methods for its use in laboratory experiments.
Safety and Hazards
“(4-Bromobutyl)boronic acid” is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .
特性
IUPAC Name |
4-bromobutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJXKSGBEKVCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558816 | |
| Record name | (4-Bromobutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61632-72-2 | |
| Record name | (4-Bromobutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


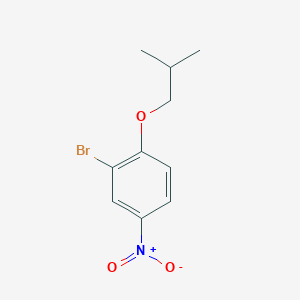
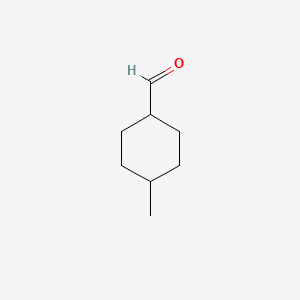



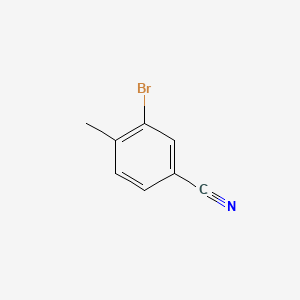
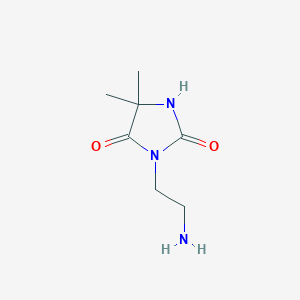



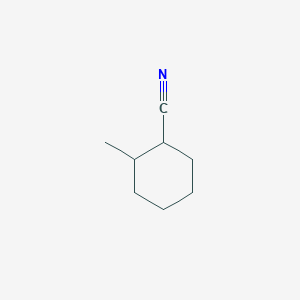
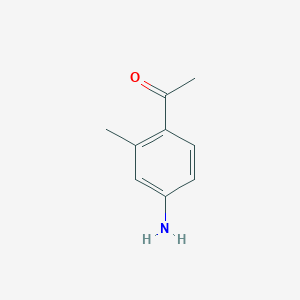

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
